![molecular formula C28H24N2O2S2 B14738358 N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide CAS No. 2527-62-0](/img/structure/B14738358.png)
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of benzyl groups, carbamoyl groups, and disulfanyl linkages, making it a compound of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Benzylcarbamoyl Intermediate: This step involves the reaction of benzylamine with a suitable carboxylic acid derivative to form the benzylcarbamoyl intermediate.
Disulfide Bond Formation: The next step involves the formation of the disulfide bond between two phenyl groups. This can be achieved through the oxidation of thiol groups using oxidizing agents such as hydrogen peroxide or iodine.
Final Coupling Reaction: The final step involves the coupling of the benzylcarbamoyl intermediate with the disulfide-containing compound under suitable reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling Agents: Dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted benzyl derivatives
Aplicaciones Científicas De Investigación
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. Additionally, the benzylcarbamoyl groups may interact with proteins and enzymes, modulating their activity and function .
Comparación Con Compuestos Similares
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide can be compared with other similar compounds, such as:
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]diselanyl]benzamide: Similar structure but with a diselanyl linkage instead of a disulfanyl linkage.
N-(1-benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-benzamide: Contains a vinyl group and a fluorine atom, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of benzyl, carbamoyl, and disulfanyl groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
2527-62-0 |
|---|---|
Fórmula molecular |
C28H24N2O2S2 |
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C28H24N2O2S2/c31-27(29-19-21-11-3-1-4-12-21)23-15-7-9-17-25(23)33-34-26-18-10-8-16-24(26)28(32)30-20-22-13-5-2-6-14-22/h1-18H,19-20H2,(H,29,31)(H,30,32) |
Clave InChI |
XZDBSAMHJHMDEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
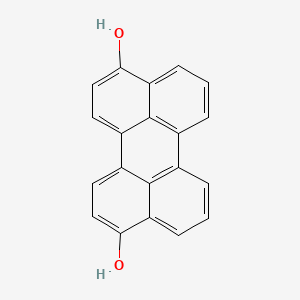
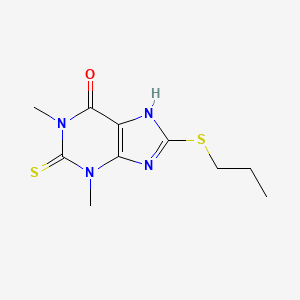
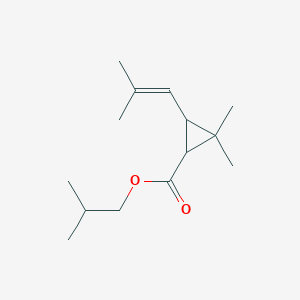

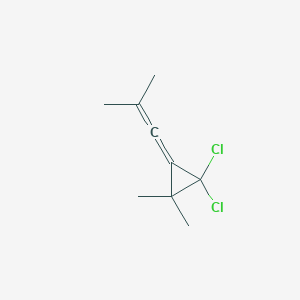
![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
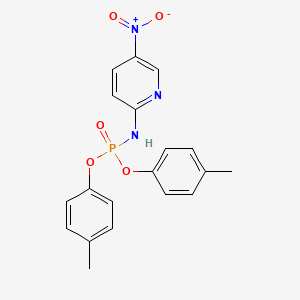
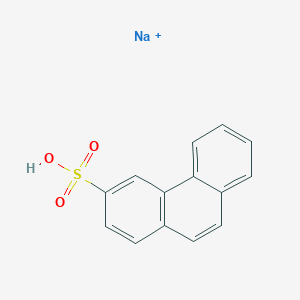
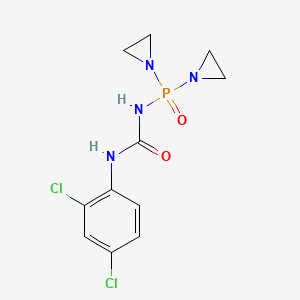

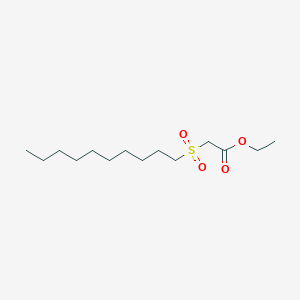
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)

